molecular formula C13H10BrNO3S2 B3623927 4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B3623927
M. Wt: 372.3 g/mol
InChI Key: JOPGBTYPDKHGFE-WDZFZDKYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a bromophenyl group (a benzene ring with a bromine atom), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and an acetate group (derived from acetic acid). Each of these components contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the bromophenyl group might be introduced using a bromination reaction, the thiazole ring might be synthesized using a method like the Hantzsch thiazole synthesis, and the acetate group could be added using an acetylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromophenyl and thiazole rings would likely make the molecule planar or nearly so. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the bromine atom in the bromophenyl group could be replaced by another atom or group in a substitution reaction. The thiazole ring might be able to participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without bromine. The thiazole ring might make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are hazardous and require careful handling. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it might be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

[4-bromo-3-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c1-7(16)18-9-3-4-10(14)8(5-9)6-11-12(17)20-13(15-11)19-2/h3-6H,1-2H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPGBTYPDKHGFE-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 2
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 5
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 6
4-bromo-3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

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